

Application Notes and Protocols: Pheniramine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pheniramine**

Cat. No.: **B192746**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **pheniramine**, primarily as **pheniramine maleate**, as a reference standard in analytical chemistry. Detailed protocols for its application in High-Performance Liquid Chromatography (HPLC) and titrimetric analysis are provided, along with relevant quantitative data and visual workflows to guide researchers in pharmaceutical analysis, quality control, and drug development.

Introduction to Pheniramine as a Reference Standard

Pheniramine is a first-generation antihistamine belonging to the alkylamine class.^[1] It functions as a histamine H1 receptor antagonist, competitively inhibiting the effects of histamine.^[2] In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. **Pheniramine maleate** is available as a United States Pharmacopeia (USP) and European Pharmacopoeia (EP) Reference Standard, serving as the primary standard for establishing the identity, purity, and strength of **pheniramine** in active pharmaceutical ingredients (APIs) and finished pharmaceutical products.

These reference standards are crucial for various analytical applications, including:

- Pharma release testing
- Method development for qualitative and quantitative analyses

- Quality control testing
- Stability studies[1]

Physicochemical Properties and Specifications

Pheniramine maleate reference standards are well-characterized materials. Key properties and typical pharmacopeial specifications are summarized below.

Property	Specification	Reference
Chemical Name	N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine hydrogen maleate	[3]
CAS Number	132-20-7	
Molecular Formula	$C_{16}H_{20}N_2 \cdot C_4H_4O_4$	
Molecular Weight	356.42	
Assay (on dried basis)	98.0% - 102.0%	[3]
Melting Range	104°C - 109°C	[3]
pH (10 mg/mL solution)	4.5 - 5.5	[3]
Loss on Drying	Not more than 0.5%	[3]
Residue on Ignition	Not more than 0.5%	[3]
Heavy Metals	Not more than 0.002%	[3]

Common Impurities

The control of impurities is critical in pharmaceutical manufacturing. Reference standards for known **pheniramine** impurities are also available to aid in their identification and quantification during quality control testing.[1] Common impurities include:

Impurity Name	CAS Number	Reference
Pheniramine EP Impurity A	101-82-6	[1]
Pheniramine EP Impurity B	2116-65-6	[1]
N-Desmethylpheniramine	19428-44-5	[1]
Pheniramine N-Oxide	12656-98-3	[1]

According to ICH guidelines, typical quality specifications for **pheniramine** API limit individual related compounds to 0.2% or lower and total related substances to 1.0% or lower.[\[1\]](#)

Experimental Protocols

Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the USP monograph for **pheniramine** maleate and is suitable for assay and chromatographic purity testing.[\[3\]](#)

Objective: To determine the purity of a **pheniramine** maleate sample and quantify any related impurities using an external reference standard.

Materials:

- **Pheniramine** Maleate USP Reference Standard (RS)
- **Pheniramine** Maleate test sample
- Acetonitrile (HPLC grade)
- Sodium 1-octanesulfonate
- Acetic acid
- Triethylamine
- Water (HPLC grade)

- Phenylethyl alcohol (for system suitability)

Chromatographic Conditions:

Parameter	Condition	Reference
Stationary Phase	L1 packing (C18, 3.9-mm × 30-cm)	[3]
Mobile Phase	Filtered and degassed mixture of 0.005 M Octane sulfonic acid and acetonitrile (39:11)	[3]
Flow Rate	2 mL/minute	[3]
Detector	UV at 265 nm	[3]
Injection Volume	10 µL	[4]

Procedure:

- Mobile Phase Preparation (0.005 M Octane sulfonic acid):
 - Accurately weigh 1.08 g of sodium 1-octanesulfonate and transfer to a 1-liter volumetric flask.
 - Add 1.5% (v/v) acetic acid solution to volume.
 - Add 5.0 mL of triethylamine, mix well, and filter.[3]
- Standard Solution Preparation (**Pheniramine** Maleate RS):
 - Accurately weigh a suitable quantity of **Pheniramine** Maleate USP RS and dissolve in water to obtain a known concentration of approximately 0.24 mg/mL.
- Test Solution Preparation:
 - Accurately weigh about 24 mg of the **Pheniramine** Maleate test sample, transfer to a 100-mL volumetric flask, dissolve in and dilute with water to volume, and mix.[3]

- System Suitability Solution Preparation:
 - Dissolve suitable quantities of phenylethyl alcohol and **Pheniramine** Maleate USP RS in water to obtain a solution containing about 3.6 mg/mL and 0.24 mg/mL, respectively.[3]
- Chromatographic Analysis:
 - Inject the System Suitability Solution. The system is suitable for use if:
 - The resolution between phenylethyl alcohol and **pheniramine** maleate is not less than 2.0.
 - The tailing factor for the **pheniramine** peak is not more than 2.5.
 - The relative standard deviation for replicate injections is not more than 2.0%. [3]
 - Inject the Standard Solution and the Test Solution.
- Calculations:
 - For the assay, calculate the percentage of **pheniramine** maleate in the test sample by comparing the peak area of the **pheniramine** peak in the Test Solution to that in the Standard Solution.
 - For chromatographic purity, calculate the percentage of each impurity in the portion of **Pheniramine** Maleate taken by the formula: $100 * (r_i / r_s)$, where r_i is the peak response for each impurity and r_s is the sum of the responses of all the peaks.[4]

HPLC Method Validation Parameters (Example from a stability-indicating method):

Parameter	Result	Reference
Linearity Range	150–1200 µg/mL ($R^2 > 0.999$)	[5]
Accuracy (Recovery)	97.8% - 102.1%	[5]
Precision (RSD)	Intra-day: <1.0%, Inter-day: <1.2%	[5]
LOD	0.3 µg/mL	[5]
LOQ	Not specified, but typically ~3x LOD	[5]

Titrimetric Assay

This protocol describes a non-aqueous acid-base titration for the assay of **pheniramine maleate**.^[4]

Objective: To determine the content of **pheniramine** maleate in a pure substance by titration.

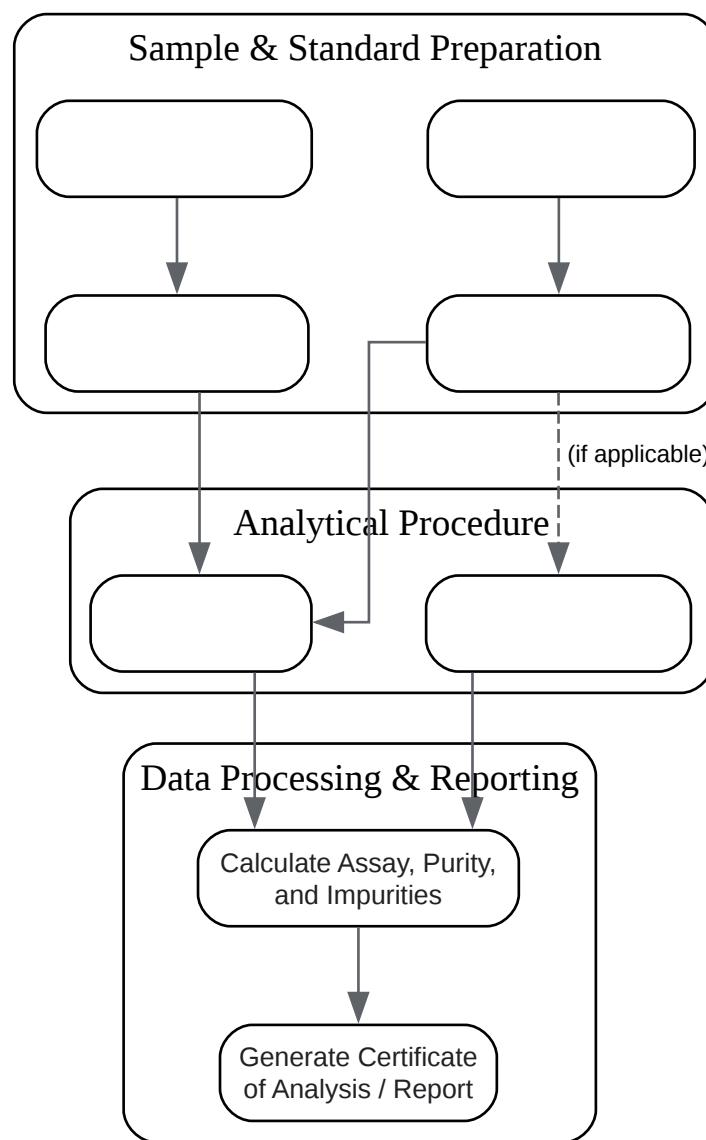
Materials:

- **Pheniramine** Maleate test sample
- Glacial acetic acid
- 0.1 N Perchloric acid VS (Volumetric Solution)
- Crystal violet TS (Test Solution)

Procedure:

- Accurately weigh about 500 mg of **Pheniramine** Maleate.
- Dissolve the sample in 25 mL of glacial acetic acid.
- Add 2 drops of crystal violet TS as an indicator.
- Titrate with 0.1 N perchloric acid VS to the endpoint (color change).

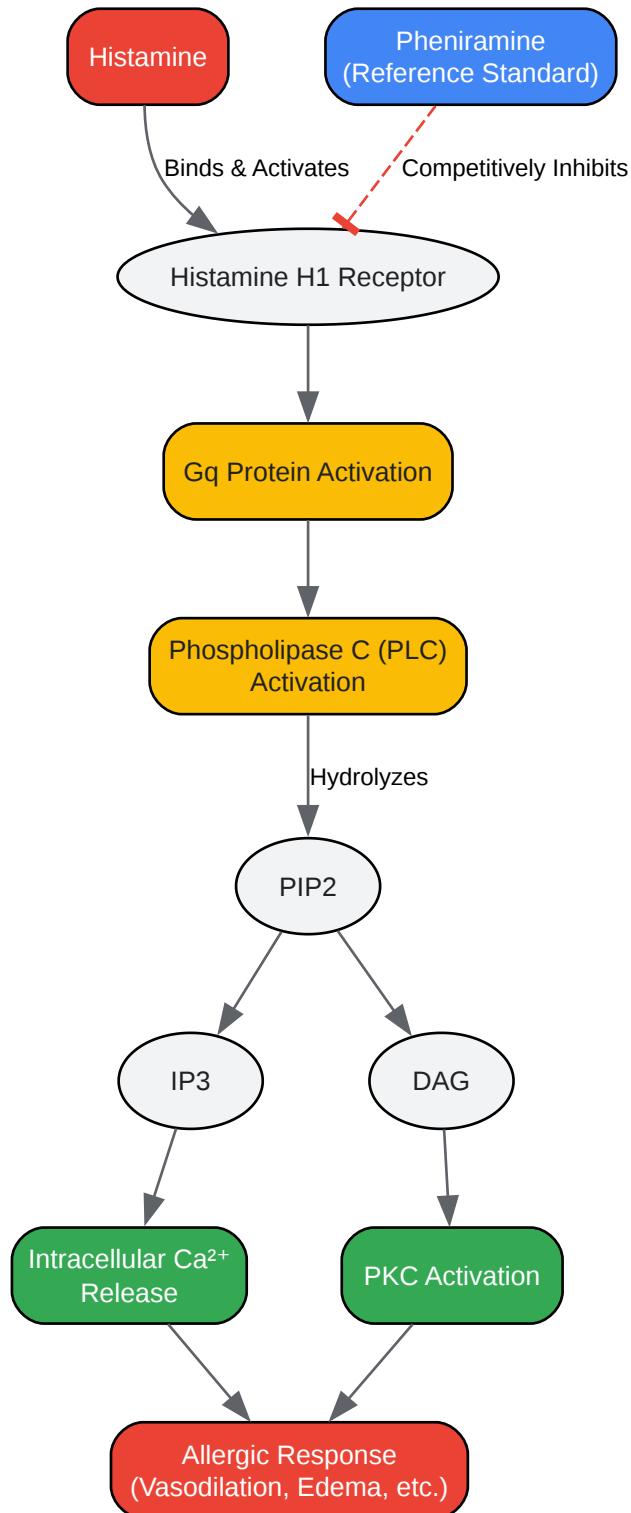
- Perform a blank determination and make any necessary corrections.[4]


Calculation:

Each mL of 0.1 N perchloric acid is equivalent to 17.82 mg of $\text{C}_{16}\text{H}_{20}\text{N}_2 \cdot \text{C}_4\text{H}_4\text{O}_4$.[4]

% Assay = (Volume of Titrant (mL) * Normality of Titrant * 17.82 * 100) / Weight of Sample (mg)

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for using **Pheniramine** as a reference standard.

Signaling Pathway

[Click to download full resolution via product page](#)

Caption: **Pheniramine**'s mechanism as a competitive H1 receptor antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. bocsci.com [bocsci.com]
- 3. Pheniramine Maleate [drugfuture.com]
- 4. uspbpep.com [uspbpep.com]
- 5. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Pheniramine as a Reference Standard in Analytical Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192746#use-of-pheniramine-as-a-reference-standard-in-analytical-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com